4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one
Description
4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one is a sulfonamide-substituted imidazolone derivative characterized by a 1,3-dihydro-2H-imidazol-2-one core and a 4-methylphenylsulfonyl group at the 4-position. This compound’s structural features align with pharmacologically active imidazolones, though direct biological data are absent in the evidence provided.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-1,3-dihydroimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-7-2-4-8(5-3-7)16(14,15)9-6-11-10(13)12-9/h2-6H,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGENBWBDHNMXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CNC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 4-methylbenzenesulfonyl chloride with an imidazolone derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The imidazolone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted imidazolones .
Scientific Research Applications
4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The imidazolone core can bind to receptors and modulate their function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one with structurally or functionally related imidazolone derivatives, focusing on synthesis, physicochemical properties, and biological activities.
Structural Analogues and Substituent Effects
Sulfonamide-Substituted Imidazolones
- 4-methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-2-pyridyl]phenyl}-1-benzenesulfonamide (5a) Structure: Features dual 4-methylphenylsulfonyl groups linked to a pyridyl-imidazolyl scaffold. Synthesis: Prepared via multi-step sulfonylation, yielding 80% as an orange powder (mp 223–225°C) . Comparison: The additional pyridine and benzene rings in 5a increase molecular complexity and likely reduce solubility compared to the target compound.
- 3-(3,4-Dichlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one Structure: Shares the 4-methylphenylsulfonyl group but includes a 3,4-dichlorobenzyl and ethyl substituent. Applications: Marketed by suppliers (e.g., Key Organics) for research use, though biological data are unspecified .
Aryl-Substituted Imidazolones
4-(5-Hydroxybenzo[a]phenazin-6-yl)-5-phenyl-1,3-dihydro-2H-imidazol-2-one (6a)
1-(4-Chlorophenyl)-4-(3,4,5-trimethoxyphenyl)-1,3-dihydro-2H-imidazol-2-one (12)
- Structure : Combines chlorophenyl and trimethoxyphenyl groups.
- Activity : Exhibits anticancer activity, attributed to the electron-rich trimethoxyphenyl moiety .
- Comparison : The target compound’s methylphenylsulfonyl group may offer different electronic effects compared to the methoxy substituents in 12 .
Biological Activity
4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one (CAS No. 185010-98-4) is an organic compound characterized by a sulfonyl group attached to a 4-methylphenyl ring and an imidazolone core. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
- Molecular Formula : C10H10N2O3S
- Molar Mass : 238.26 g/mol
- Structure : The compound features a sulfonamide functional group linked to an imidazolone ring, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating its potential as a therapeutic agent for inflammatory diseases.
The mechanism of action involves the interaction of the sulfonyl group with specific enzymes and proteins, potentially inhibiting their activity. The imidazolone core may bind to various receptors, modulating their function and leading to biological effects.
Case Studies
-
Study on Antiviral Activity :
A recent study explored the antiviral properties of related imidazole derivatives, showing that compounds with similar structures could inhibit viral replication effectively. While specific data on this compound is limited, the structural similarities suggest potential antiviral applications. -
Evaluation in Cancer Research :
In a study assessing the binding properties of sulfonyl carbamates in tumor cells, derivatives of this compound were evaluated for their cytotoxic effects. The results indicated that modifications to the sulfonamide structure could enhance anticancer activity.
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 4-Methyl-N-tosylbenzenesulfonamide | Moderate antimicrobial activity | Lacks imidazolone core |
| 4-Methylsulfonylphenyl derivatives | Variable anti-inflammatory effects | Different core structures |
| 4-(Phenylsulfonyl)-1H-imidazol-2-one | Strong antiviral properties | Enhanced binding affinity to viral proteins |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one, and how can reaction yields be optimized?
- Methodological Answer : Synthesis of imidazolone derivatives typically involves cyclization reactions or sulfonylation of pre-formed imidazole intermediates. For example, substituent effects on the phenyl ring (e.g., electron-withdrawing or donating groups) can influence reaction efficiency. Evidence from substituted imidazole syntheses suggests optimizing solvent polarity (e.g., DMF or THF) and catalyst selection (e.g., p-toluenesulfonic acid) to enhance yields . Temperature control (60–80°C) and stepwise purification via column chromatography are critical to isolate the sulfonylated product .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : A combination of techniques is recommended:
- HPLC : For purity assessment (>98%) and retention time comparison with standards .
- FTIR : To verify sulfonyl (S=O stretching at ~1150–1300 cm⁻¹) and imidazolone (C=O at ~1700 cm⁻¹) functional groups .
- X-ray Crystallography : Resolve crystal structure parameters (e.g., monoclinic systems, unit cell dimensions) to confirm molecular geometry, as demonstrated for analogous imidazole derivatives .
Q. What preliminary biological activities have been reported for this compound, and how can researchers validate these findings?
- Methodological Answer : Antifungal activity is a promising area, as seen in structurally related imidazole derivatives . Researchers should conduct in vitro assays against fungal strains (e.g., Candida albicans) using broth microdilution (CLSI M27 guidelines) to determine MIC (Minimum Inhibitory Concentration). Include positive controls (e.g., fluconazole) and validate results via dose-response curves .
Advanced Research Questions
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound’s biological efficacy?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified sulfonyl or methyl groups (e.g., electron-deficient aryl rings) to assess impact on bioactivity .
- Computational Modeling : Use DFT (Density Functional Theory) to calculate electrostatic potential maps and correlate with antifungal activity data .
- In Silico Docking : Map interactions with fungal cytochrome P450 targets (e.g., CYP51) to identify critical binding motifs .
Q. What experimental strategies are recommended for studying the environmental fate and degradation pathways of this compound?
- Methodological Answer :
- Long-Term Stability Studies : Expose the compound to simulated environmental conditions (UV light, pH gradients) and monitor degradation via LC-MS/MS .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect transformation products (e.g., hydroxylated or desulfonylated derivatives) .
- Ecotoxicology Assays : Evaluate toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines to assess environmental risks .
Q. How should researchers address contradictory data in biological activity or spectroscopic characterization?
- Methodological Answer :
- Multi-Method Validation : Cross-verify NMR assignments with 2D techniques (COSY, HSQC) to resolve spectral ambiguities .
- Biological Replicates : Perform dose-response assays in triplicate with blinded controls to minimize variability .
- Meta-Analysis : Compare results with published datasets on analogous compounds to identify trends or outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
